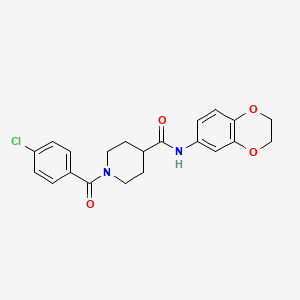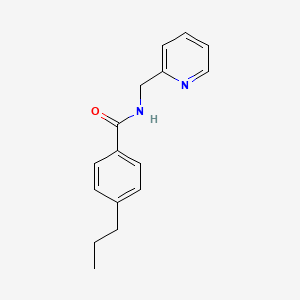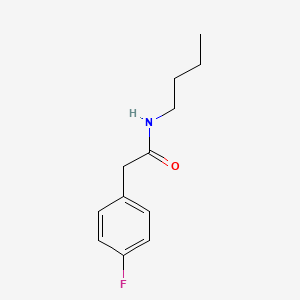
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5'-(1,5-pentanediyl)bis(1,3,4-thiadiazol-2-amine), commonly known as PTDA, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. PTDA is a sulfur-containing compound that belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their diverse biological and pharmacological properties.
科学研究应用
PTDA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. PTDA has also been investigated for its potential use as an anticonvulsant agent, as it has been shown to exhibit anticonvulsant activity in animal models. Additionally, PTDA has been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc.
作用机制
The mechanism of action of PTDA is not fully understood, but it is believed to involve the inhibition of tumor cell proliferation by inducing cell cycle arrest and apoptosis. PTDA has been shown to activate the caspase-3 pathway, leading to apoptosis in cancer cells. Additionally, PTDA has been shown to inhibit the expression of cyclin D1, a protein involved in cell cycle regulation, leading to cell cycle arrest in cancer cells.
Biochemical and Physiological Effects
PTDA has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticonvulsant activity. It has also been shown to exhibit antibacterial and antifungal activity against various microorganisms. PTDA has been shown to have low toxicity in animal models, making it a promising compound for further research.
实验室实验的优点和局限性
The advantages of using PTDA in lab experiments include its high yield and purity, low toxicity, and diverse biological and pharmacological properties. However, PTDA has some limitations, including its relatively high cost of synthesis and limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on PTDA. One area of interest is the development of PTDA derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of PTDA and its potential use as a therapeutic agent for various diseases. PTDA also has potential applications in material science, such as the development of organic electronic devices and sensors. Further research is needed to explore these potential applications and optimize the synthesis of PTDA for these purposes.
Conclusion
In conclusion, PTDA is a heterocyclic compound with diverse biological and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry, material science, and organic electronics. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications. PTDA has been shown to have significant anticancer activity, anticonvulsant activity, and potential as a fluorescent probe for the detection of metal ions. Further research is needed to elucidate the mechanism of action of PTDA and explore its potential applications in various fields.
合成方法
The synthesis of PTDA involves the reaction of 1,2-bis(bromomethyl)benzene with thiosemicarbazide in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with pentane-1,5-diamine. The synthesis of PTDA has been optimized to yield high purity and yield, making it a viable compound for various applications.
属性
IUPAC Name |
5-[5-(5-amino-1,3,4-thiadiazol-2-yl)pentyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6S2/c10-8-14-12-6(16-8)4-2-1-3-5-7-13-15-9(11)17-7/h1-5H2,(H2,10,14)(H2,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOUOMDZUGENOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC1=NN=C(S1)N)CCC2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817191 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,5-dimethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5028040.png)
![5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5028046.png)
![2-(1-methyl-1H-indol-3-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5028050.png)

![3,7-dibenzoyl-1-methyl-5-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5028062.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5028064.png)

![N-benzyl-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5028077.png)

![4-{3-chloro-5-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5028095.png)
![3-({1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}oxy)-N-(2-pyridinylmethyl)benzamide](/img/structure/B5028103.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5028112.png)

![7-methyl-3-(3-phenylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5028134.png)